molecular formula C20H24N4O4 B11603942 Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11603942
M. Wt: 384.4 g/mol
InChI Key: CXFSEBLMHDBDNH-UHFFFAOYSA-N
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Description

Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simpler precursors. For example, a common route involves the cyclization of a substituted hydrazine with a diketone.

    Introduction of the Ethoxypropyl Group: This step involves the alkylation of the tricyclic core with an ethoxypropyl halide under basic conditions.

    Formation of the Imino Group: The imino group can be introduced through the reaction of the tricyclic intermediate with an appropriate amine or imine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

    Oxidation: Products may include ketones, aldehydes, or carboxylic acids.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its tricyclic structure could be useful in the design of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect.

    Pathways Involved: The compound may interact with various biological pathways, including those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds:

    Similar Compounds: Compounds with similar tricyclic structures or functional groups, such as other triazatricyclo compounds or those with imino and ester groups.

    Uniqueness: The unique combination of functional groups and the specific tricyclic structure of this compound distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.

Properties

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H24N4O4/c1-4-27-10-6-9-23-17(21)14(20(26)28-5-2)11-15-18(23)22-16-8-7-13(3)12-24(16)19(15)25/h7-8,11-12,21H,4-6,9-10H2,1-3H3

InChI Key

CXFSEBLMHDBDNH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

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